
((2,5-Dichlorophenyl)sulfonyl)-L-proline
Vue d'ensemble
Description
((2,5-Dichlorophenyl)sulfonyl)-L-proline, also known as DCP-L-P, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DCP-L-P is a proline-based sulfonamide compound that is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of ((2,5-Dichlorophenyl)sulfonyl)-L-proline is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in inflammation, cancer growth, and viral replication. ((2,5-Dichlorophenyl)sulfonyl)-L-proline has been shown to inhibit the activity of COX-2 and 5-LOX, which are enzymes that produce inflammatory mediators. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, ((2,5-Dichlorophenyl)sulfonyl)-L-proline has been shown to inhibit the replication of the influenza virus by targeting the viral polymerase.
Biochemical and Physiological Effects:
((2,5-Dichlorophenyl)sulfonyl)-L-proline has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and inhibit viral replication. ((2,5-Dichlorophenyl)sulfonyl)-L-proline has also been found to have antioxidant properties and to protect against oxidative stress. Additionally, ((2,5-Dichlorophenyl)sulfonyl)-L-proline has been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ((2,5-Dichlorophenyl)sulfonyl)-L-proline in lab experiments is its specificity for certain enzymes and pathways. ((2,5-Dichlorophenyl)sulfonyl)-L-proline has been shown to selectively inhibit COX-2 and 5-LOX, which are enzymes that are involved in inflammation. This specificity allows researchers to study the effects of inhibiting these enzymes without affecting other pathways. However, one limitation of using ((2,5-Dichlorophenyl)sulfonyl)-L-proline is its potential toxicity. ((2,5-Dichlorophenyl)sulfonyl)-L-proline has been found to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on ((2,5-Dichlorophenyl)sulfonyl)-L-proline. One direction is the development of ((2,5-Dichlorophenyl)sulfonyl)-L-proline derivatives with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of ((2,5-Dichlorophenyl)sulfonyl)-L-proline as a potential therapy for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of ((2,5-Dichlorophenyl)sulfonyl)-L-proline and its effects on various pathways and diseases.
Méthodes De Synthèse
((2,5-Dichlorophenyl)sulfonyl)-L-proline is synthesized through a multi-step process that involves the reaction of L-proline with 2,5-dichlorobenzenesulfonyl chloride. The reaction results in the formation of a sulfonyl chloride intermediate, which is then reacted with L-proline in the presence of a base to form ((2,5-Dichlorophenyl)sulfonyl)-L-proline. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
((2,5-Dichlorophenyl)sulfonyl)-L-proline has been found to have potential as a therapeutic agent for various diseases. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. ((2,5-Dichlorophenyl)sulfonyl)-L-proline has been shown to inhibit the activity of enzymes that are involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been found to inhibit the growth of cancer cells and to have antiviral activity against the influenza virus.
Propriétés
IUPAC Name |
(2S)-1-(2,5-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO4S/c12-7-3-4-8(13)10(6-7)19(17,18)14-5-1-2-9(14)11(15)16/h3-4,6,9H,1-2,5H2,(H,15,16)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAUWSPVIGNYLE-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801268566 | |
| Record name | 1-[(2,5-Dichlorophenyl)sulfonyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801268566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((2,5-Dichlorophenyl)sulfonyl)-L-proline | |
CAS RN |
298687-02-2 | |
| Record name | 1-[(2,5-Dichlorophenyl)sulfonyl]-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=298687-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2,5-Dichlorophenyl)sulfonyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801268566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(4,7-Diaza-spiro[2.5]oct-7-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580474.png)





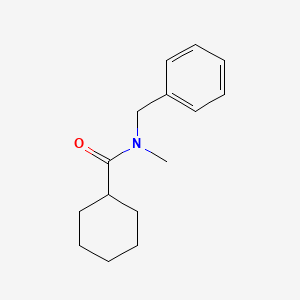
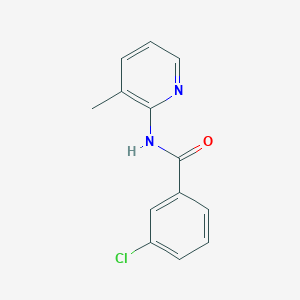
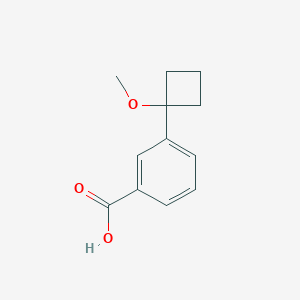

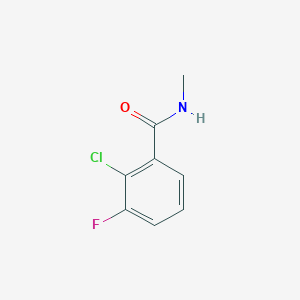
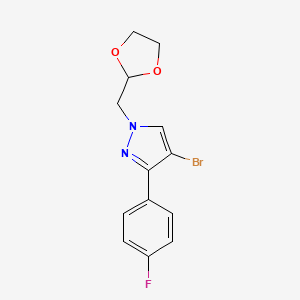
![2-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B7580557.png)